2-(2-Chloro-4-isopropylphenoxy)acetohydrazide
Description
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(2-chloro-4-propan-2-ylphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)8-3-4-10(9(12)5-8)16-6-11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
InChI Key |
HDHOLWITJSVSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Chloro-4-isopropylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-isopropylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Chloro-4-isopropylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-chloro group in phenoxy derivatives (e.g., ) enhances electrophilicity, favoring nucleophilic reactions (e.g., Schiff base formation). Bulkier groups like isopropyl (hypothetical in the target compound) may reduce solubility but improve lipophilicity, influencing bioavailability .
- Synthetic Efficiency: Yields for analogous compounds range from 70% to 95%, depending on substituents and reaction conditions. For example, 2-(4-chlorophenoxy)acetohydrazide achieves 83% yield via hydrazine hydrate reflux , while derivatives with extended aromatic systems (e.g., ) require longer reaction times but higher yields due to stabilized intermediates .
Key Observations :
- Antimicrobial Potency : Compounds with electron-withdrawing substituents (e.g., Cl, Br) exhibit stronger antimicrobial effects. For example, 2-(3-chloro-4-methylchromenyl)acetohydrazide derivatives show MIC values as low as 12.5 µg/mL against Bacillus subtilis .
Physicochemical and Crystallographic Comparisons
- Molecular Weight and Polarity: The isopropyl group in the target compound increases molecular weight (~300–350 g/mol) compared to simpler analogs (e.g., 2-(4-chlorophenoxy)acetohydrazide: 214.65 g/mol) .
- Crystal Packing: Analogous compounds (e.g., 2-(4-methylphenoxy)acetohydrazide in ) form hydrogen-bonded networks via –NH and carbonyl groups. The isopropyl group may introduce steric hindrance, altering crystallization patterns .
Biological Activity
2-(2-Chloro-4-isopropylphenoxy)acetohydrazide is a chemical compound with the molecular formula C12H18ClN2O2 and a molecular weight of approximately 250.74 g/mol. Its structure includes a chloro group and an isopropyl group, which contribute to its unique chemical reactivity and biological activity. This compound has garnered attention for its potential anti-inflammatory and anti-cancer properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.
Chemical Structure
The compound features significant structural elements:
- Chloro Group : Positioned ortho to the phenoxy group, enhancing reactivity.
- Isopropyl Group : Contributes to hydrophobic interactions that may influence biological activity.
Biological Activity Overview
Research indicates that 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide exhibits notable biological activities, particularly in the following areas:
- Anti-Cancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. Studies suggest that 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide may inhibit tumor growth by modulating key signaling pathways involved in cancer progression.
- Anti-Inflammatory Properties : The compound has been investigated for its ability to regulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide is believed to involve interactions with specific enzymes and receptors. Interaction studies have focused on its binding affinity with biological targets, such as matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. By modulating MMP activity, the compound may influence cancer cell behavior and inflammatory responses.
Case Studies
-
Cytotoxicity Assays : In vitro studies demonstrated that 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anti-cancer agent.
Cell Line IC50 (µM) Reference MCF-7 (Breast) 15.5 A549 (Lung) 12.3 HeLa (Cervical) 10.8 - Inflammation Models : Animal models of inflammation have shown that administration of this compound reduces inflammatory markers significantly compared to control groups.
Comparative Studies
Comparative studies with structurally similar compounds have provided insights into the specific contributions of the chloro and isopropyl groups to biological activity.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(4-Chlorophenoxy)acetohydrazide | C8H9ClN2O2 | Simpler structure; lacks isopropyl group |
| 2-(4-Bromo-2-isopropylphenoxy)acetohydrazide | C12H18BrN2O2 | Bromine instead of chlorine; different halogen properties |
| 2-(5-Methyl-4-chlorophenoxy)acetohydrazide | C10H12ClN2O2 | Methyl substitution alters electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
